2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S3/c1-13-14(2)27-21(19(13)20-22-16-10-6-7-11-17(16)28-20)23-18(24)12-29(25,26)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRBZRLMGCPKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated benzothiazole with 4,5-dimethylthiophene-2-carboxylic acid or its derivative to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiophene rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for research purposes.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and thiophene rings can engage in π-π stacking interactions, while the sulfonyl and acetamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs include acetamide derivatives with aryl, heteroaryl, and sulfonyl substituents. Key comparisons are summarized below:
Key Comparative Insights
Electronic and Steric Effects: The benzenesulfonyl group in the target compound introduces strong electron-withdrawing effects compared to dichlorophenyl or unsubstituted benzothiazole groups in analogs. This may enhance binding to electron-deficient biological targets (e.g., ATP pockets in kinases) .
Crystal Packing and Hydrogen Bonding :
- Unlike 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which forms 1D chains via N–H⋯N bonds , the target compound’s packing is likely dominated by C–H⋯O/S interactions due to the sulfonyl group.
Synthetic Routes :
- The target compound may be synthesized via carbodiimide-mediated coupling (similar to ’s method), but the benzenesulfonyl group likely requires prior sulfonation or SNAr reactions.
Pharmacological Potential: Benzothiazole-containing analogs (e.g., patent examples) show antiviral/anticancer activity, suggesting the target compound’s benzothiazole-thiophene scaffold could have similar applications . However, the benzenesulfonyl group may alter toxicity profiles compared to carboxylic acid derivatives .
Biological Activity
The compound 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide is a sulfonamide derivative characterized by its unique structural features that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.
Structural Characteristics
The compound features a sulfonamide group linked to a benzothiazole moiety and a dimethylthiophene structure. The structural formula can be represented as follows:
This configuration suggests potential interactions with various biological targets, particularly enzymes involved in inflammatory processes.
Biological Activity Overview
Recent studies have highlighted the compound's potential as a multitarget inhibitor , particularly in the context of anti-inflammatory therapies. The following sections provide detailed insights into its biological activities.
Anti-inflammatory Activity
A study focused on similar compounds demonstrated that derivatives of N-(benzene sulfonyl) acetamide exhibited notable inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, some derivatives showed IC50 values in the low micromolar range (e.g., 0.011 μM for COX-2) . This suggests that the compound may possess significant anti-inflammatory properties, potentially useful in treating conditions like arthritis.
Analgesic Properties
In vivo studies have indicated that related compounds can ameliorate pain responses in formalin-induced pain models. The analgesic effects were linked to the inhibition of TRPV1 channels, which are critical in pain signaling pathways . The specific mechanism for 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide requires further investigation but is hypothesized to involve similar pathways.
The proposed mechanism of action involves the compound's ability to bind to active sites on target enzymes, thereby inhibiting their activity. The benzothiazole moiety is known for its ability to interact with various biological targets, enhancing the compound's overall pharmacological profile .
Comparative Studies
A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. For example:
| Compound Name | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |
|---|---|---|---|
| 9a | 0.011 | 0.046 | 0.008 |
| 9b | 0.023 | 0.31 | 0.14 |
| Target Compound | TBD | TBD | TBD |
This table illustrates that while some derivatives exhibit potent activity, the specific effects of our target compound remain to be quantified through experimental assays.
Case Studies
Several case studies have explored the biological implications of benzothiazole derivatives:
- Antibacterial and Antifungal Activities : Compounds derived from benzothiazole have shown broad-spectrum antibacterial and antifungal properties . These findings suggest that our target compound may also exhibit similar antimicrobial activities.
- Cytotoxicity Against Tumor Cells : Research has indicated selective cytotoxicity against various tumor cell lines for related compounds . This raises the possibility that our compound could be evaluated for anticancer properties.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via carbodiimide-mediated coupling reactions, analogous to methods used for structurally related acetamides. A typical protocol involves:
- Reacting the carboxylic acid derivative (e.g., benzenesulfonylacetic acid) with 3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-amine in dichloromethane.
- Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base at 273 K for 3 hours .
- Purification via slow evaporation of a methanol-acetone (1:1) mixture to yield single crystals for structural validation.
Optimization Tips: - Monitor reaction progress using TLC or HPLC to adjust stoichiometry.
- Use inert atmospheres to prevent oxidation of thiophen or benzothiazole moieties.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
Key Techniques:
- FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., dimethylthiophen protons at δ 2.1–2.5 ppm; benzothiazole aromatic protons at δ 7.5–8.3 ppm) .
- X-ray Crystallography : Employ SHELXL for structure refinement. Validate using R-factors (<5% for high-resolution data) and check for hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing crystal packing) .
Advanced: How can researchers resolve contradictions in biological activity data (e.g., antimicrobial assays) for this compound?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays, ensuring consistent inoculum size and solvent controls .
- Structure-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., benzothiazole-thiophen hybrids) to identify critical substituents. For example, methyl groups on thiophen may enhance lipophilicity and membrane penetration .
- Statistical Validation : Apply ANOVA or Tukey’s test to assess significance across replicate experiments .
Advanced: What computational methods predict the compound’s electronic properties, and how do benzothiazole/thiophen moieties influence reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential. The benzothiazole’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular Electrostatic Potential (MESP) Maps : Identify nucleophilic (sulfonyl oxygen) and electrophilic (thiophen sulfur) sites for reaction planning.
- Solvent Effects : Use PCM (Polarizable Continuum Model) to simulate solvation effects on stability. Polar solvents stabilize the amide bond via hydrogen bonding .
Advanced: How can environmental fate and ecotoxicity be evaluated for this compound in academic settings?
Answer:
- Persistence Studies : Conduct OECD 301 biodegradation tests in aqueous media. Monitor half-life using LC-MS/MS.
- Ecotoxicity Assays :
- Metabolite Identification : Use HR-MS/MS to detect transformation products in simulated sunlight or microbial media.
Advanced: What experimental design principles apply to crystallographic studies of this compound, particularly for handling twinning or disorder?
Answer:
- Crystal Growth : Optimize solvent polarity (e.g., acetone-methanol mixtures) to reduce twinning. Slow cooling (0.5°C/hour) enhances lattice order .
- Data Collection : Use Cu-Kα radiation (λ=1.5418 Å) for small-molecule crystals. Collect >95% completeness with redundancy >4.
- Refinement in SHELXL :
Advanced: How can researchers design SAR studies to explore the pharmacological potential of this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace benzenesulfonyl with pyridylsulfonyl) to test electronic effects.
- In Silico Screening : Dock the compound into target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina. Prioritize analogs with ΔG < -8 kcal/mol .
- Functional Assays : Pair enzymatic inhibition (e.g., COX-2 for anti-inflammatory potential) with cell viability (MTT assay) to differentiate cytotoxicity from target specificity .
Advanced: What analytical strategies address discrepancies in NMR or mass spectral data during characterization?
Answer:
- Dynamic NMR : Resolve rotational barriers in amide bonds (e.g., coalescence temperature studies for cis/trans isomerism) .
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula with <5 ppm error. For fragmentation anomalies, compare with in silico MS/MS tools (e.g., CFM-ID).
- X-ray Validation : Cross-check spectral assignments with crystallographic bond lengths (e.g., C–N amide bond ~1.32 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
